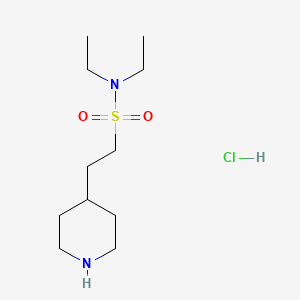

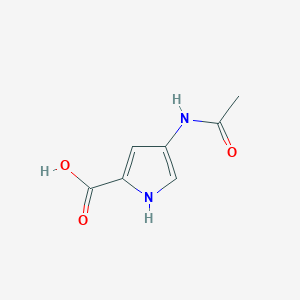

![molecular formula C19H21N3O2S B2774296 (Z)-4-butoxy-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide CAS No. 301859-13-2](/img/structure/B2774296.png)

(Z)-4-butoxy-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-4-butoxy-N’-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide” is a chemical compound. It is expected that these molecules will find applications in organic and medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a mixture of benzo[d]thiazol-2-ol, 1,2-dibromoethane, and anhydrous K2CO3 was refluxed in DMF for 1 hour. After the completion of the reaction (as monitored by TLC), DMF was evaporated and the precipitated product was washed with deionized water, then dried .科学的研究の応用

Antimicrobial and Anticancer Activities

Antimycobacterial Activity : Benzohydrazide derivatives have been synthesized and evaluated for their antimycobacterial activity against H37Rv strain of M. tuberculosis. The study highlighted the importance of the p-hydroxybenzohydrazide ring and substituted thiazoline ring for antimicrobial activity, with several compounds showing significant efficacy (Bhole & Bhusari, 2009).

Apoptosis Induction in Cancer Cells : N′-[2-oxo-1,2 dihydro-3H-indol-3-ylidene]benzohydrazide derivatives have been evaluated for their cytotoxic properties against various cancer cell lines, including leukemia and cervix carcinoma cells. Some derivatives showed potent inhibitory effects, suggesting a mechanism of inducing apoptosis at submicromolar ranges (Katiyar et al., 2015).

Chemosensors for Anions

- Cyanide Anion Detection : Coumarin benzothiazole derivatives have been developed as chemosensors for cyanide anions, demonstrating a change in fluorescence upon detection. This indicates the potential for such compounds to be used in environmental monitoring and safety applications (Wang et al., 2015).

Interaction with Biological Molecules

DNA Interaction : Schiff base compounds derived from benzohydrazides have shown potential bioactivity, including interaction with Salmon sperm DNA, suggesting applications in studying DNA interactions and possibly in drug development targeting DNA processes (Sirajuddin et al., 2013).

Xanthine Oxidase Inhibitory Properties : Derivatives of thiazol-4-ones, including structures similar to the queried compound, have been investigated for their inhibitory activity against xanthine oxidase, showing potential applications in treating diseases related to oxidative stress and inflammation (Smelcerovic et al., 2015).

特性

IUPAC Name |

4-butoxy-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-3-4-13-24-15-11-9-14(10-12-15)18(23)20-21-19-22(2)16-7-5-6-8-17(16)25-19/h5-12H,3-4,13H2,1-2H3,(H,20,23)/b21-19- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPYBFXLKLOPEE-VZCXRCSSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NN=C2N(C3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N/N=C\2/N(C3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2774214.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2774218.png)

![2-[(4-Methyl-2-nitroanilino)methylene]malononitrile](/img/structure/B2774220.png)

![1-Methyl-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]phthalazine](/img/structure/B2774229.png)

![N-[3-methyl-1,3-thiazol-2(3H)-yliden]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2774230.png)

methanone](/img/structure/B2774234.png)